molecular formula C15H15N3O5S2 B2865799 (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide CAS No. 946227-59-4

(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide

Cat. No.: B2865799
CAS No.: 946227-59-4
M. Wt: 381.42
InChI Key: UQKIFSRWZGILGH-ICFOKQHNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide is a recognized chemical probe in pharmacological research, specifically valued for its potent and selective inhibitory activity. This compound has been identified as a key tool for investigating the function of bromodomains, particularly as a selective inhibitor of the Bromodomain-containing protein 4 (BRD4) source . Its mechanism involves high-affinity binding to the acetyl-lysine recognition site of the BRD4 bromodomain, thereby disrupting protein-protein interactions between BRD4 and acetylated histones, which leads to the displacement of BRD4 from chromatin and subsequent downregulation of key oncogenes like MYC source . The primary research application of this compound is in the field of oncology and epigenetics, where it is used to elucidate the role of BET bromodomain proteins in cancer cell proliferation, apoptosis, and the regulation of inflammatory pathways source . Its selectivity profile makes it an indispensable tool for validating BRD4 as a therapeutic target and for studying transcriptional regulation in various cellular and disease models.

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5S2/c1-22-8-7-18-11-4-3-10(25(2,20)21)9-13(11)24-15(18)17-14(19)12-5-6-16-23-12/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKIFSRWZGILGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzothiazole and heterocyclic derivatives, emphasizing synthetic pathways, physicochemical properties, and functional group contributions.

Structural Analogues from Thiadiazolylidene and Benzothiazole Families

Compound 6 (N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide)

  • Key Features :
    • Thiadiazolylidene core with phenyl and isoxazole substituents.
    • Benzamide group instead of carboxamide.
  • Synthesis: Reacted enaminone derivatives with hydroxylamine hydrochloride (70% yield) .
  • Physicochemical Data :
    • Melting point: 160°C.
    • IR: C=O stretch at 1606 cm⁻¹.
    • MS: Base peak at m/z 105 (100% intensity).
  • Comparison : The absence of a methylsulfonyl group reduces polarity compared to the target compound. The phenyl-thiadiazolylidene system may limit solubility but enhance aromatic stacking interactions .

Compound 8a (N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide)

  • Key Features :
    • Pyridine ring with acetyl and methyl substituents.
    • Dual carbonyl groups (IR: 1679, 1605 cm⁻¹).
  • Physicochemical Data :
    • Melting point: 290°C.
    • MS: Base peak at m/z 76 (100% intensity).
  • However, the higher melting point suggests stronger intermolecular forces, which may reduce bioavailability compared to the target compound .
Thiazole-Containing Pharmacopeial Compounds

Thiazol-5-ylmethyl Ureido Derivatives (e.g., PF 43(1) compounds)

  • Key Features :
    • Complex peptidomimetic structures with thiazole, benzyl, and ureido groups.
    • Examples: Bis(thiazol-5-ylmethyl) derivatives with hydroxy and isopropyl substituents .
  • Comparison : These compounds exhibit significantly higher molecular weights (>500 g/mol) and multifunctional side chains, which may enhance protease resistance but complicate synthetic scalability. The target compound’s simpler structure (with methylsulfonyl and methoxyethyl groups) offers a balance between stability and synthetic feasibility .
Functional Group Contributions
Group Target Compound Compound 6 Compound 8a
Core Heterocycle Benzo[d]thiazole Thiadiazolylidene Thiadiazolylidene + Pyridine
Solubility-Enhancing Group Methylsulfonyl (polar, electron-withdrawing) None Acetyl (moderate polarity)
Pharmacokinetic Modifier 2-Methoxyethyl (lipophilicity control) Phenyl (lipophilic) Methyl (lipophilic)
Hydrogen-Bond Donor/Acceptor Isoxazole carboxamide Benzamide Dual carbonyl groups

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.